molecular formula C8H15NO4 B143598 2-(2-Nitropropoxy)oxane CAS No. 97945-38-5

2-(2-Nitropropoxy)oxane

Cat. No. B143598
CAS RN: 97945-38-5
M. Wt: 189.21 g/mol
InChI Key: BFEGMSZCHMIMNA-UHFFFAOYSA-N
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Description

2-(2-Nitropropoxy)oxane is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related nitro compounds and their reactions, which can provide insight into the behavior of similar structures. For instance, 2-nitropropane is a compound that is structurally related and is discussed in the context of enzymatic reactions and oxidation processes .

Synthesis Analysis

The synthesis of 2-(2-Nitropropoxy)oxane is not explicitly covered in the provided papers. However, the synthesis of related nitro compounds and their derivatives can involve various chemical reactions, including oxidation and nitration. For example, 2-nitropropane can be enzymatically converted into acetone by 2-nitropropane dioxygenase, which incorporates two atoms of molecular oxygen into the product .

Molecular Structure Analysis

While the molecular structure of 2-(2-Nitropropoxy)oxane is not directly analyzed, the papers do discuss the structure of similar compounds. For example, 2-silyloxy-1,2-oxazines are described as having a chair conformation with a pyramidal nitrogen atom in the solid state, and they exist as an equilibrating mixture of two conformers in solution . This information about conformational preferences and stability can be relevant when considering the structure of 2-(2-Nitropropoxy)oxane.

Chemical Reactions Analysis

The papers provide information on the chemical reactivity of nitro compounds. For instance, 2-nitropropane undergoes oxidative denitrification with various substrates, and the enzyme 2-nitropropane dioxygenase plays a crucial role in this process . Additionally, the oxidation of 2-nitropropane by horseradish peroxidase involves hydrogen peroxide and superoxide, suggesting a complex reaction mechanism that could be relevant to similar nitro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitropropoxy)oxane are not discussed in the papers. However, the properties of related nitro compounds, such as their reactivity with hydroxyl radicals and their antioxidant potential, are examined. For example, stable nitroxide radicals, which share the nitro functional group, are shown to be potent antioxidants and effective radioprotectants . These properties could provide a basis for hypothesizing the behavior of 2-(2-Nitropropoxy)oxane in biological systems or under oxidative stress.

Scientific Research Applications

  • Enzymatic Oxidation : A study on a nitroalkane-oxidizing enzyme from Hansenula mrakii demonstrated its ability to convert 2-nitropropane into acetone and nitrite, without forming hydrogen peroxide. This enzyme's action on 2-nitropropane and other nitroalkanes like nitroethane highlights the biochemical processing of nitro compounds in organisms (Kido, Yamamoto, & Soda, 1976).

  • Chemical Reactions and Oxidation : Another research found that the reactivities of anionic nitroalkanes with different enzymes, including 2-nitropropane dioxygenase, vary significantly. This study provides insights into the chemical behavior and potential applications of nitroalkanes in enzymatic reactions (Kido & Soda, 1984).

  • Atmospheric Chemistry : Research on atmospheric chemistry, specifically on Nitrous Acid (HONO) in Houston, TX, referenced the role of nitro compounds in atmospheric reactions. This study contributes to understanding the environmental impact and interactions of nitro compounds like 2-(2-Nitropropoxy)oxane (Wong et al., 2011).

  • Catalysis and Oxidation Reactions : A paper on Electrocatalytic Alcohol Oxidation discussed the use of nitroxyl derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), as catalysts for selective oxidation reactions. This research highlights the potential application of nitro compounds in catalysis and industrial processes (Rafiee, Miles, & Stahl, 2015).

  • Polymerization and Material Science : A study on the development of a universal alkoxyamine for “Living” Free Radical Polymerizations shows the application of nitro compounds in the controlled polymerization of various vinyl monomers, demonstrating their significance in material science and polymer engineering (Benoit, Chaplinski, Braslau, & Hawker, 1999).

properties

IUPAC Name

2-(2-nitropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-7(9(10)11)6-13-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGMSZCHMIMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCCCO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546529
Record name 2-(2-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitropropoxy)oxane

CAS RN

97945-38-5
Record name 2-(2-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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